N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide
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Overview
Description
N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide is a synthetic organic compound that features a bromopyrazole moiety linked to a pyridine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide typically involves the following steps:
Formation of the Bromopyrazole Intermediate: The bromopyrazole moiety can be synthesized by reacting pyrazole with bromine in the presence of a suitable solvent such as acetic acid.
Alkylation Reaction: The bromopyrazole intermediate is then subjected to an alkylation reaction with 4-bromobutylamine to form the N-[4-(4-bromopyrazol-1-yl)butyl] intermediate.
Coupling with Pyridine Carboxamide: The final step involves coupling the N-[4-(4-bromopyrazol-1-yl)butyl] intermediate with 6-methylpyridine-3-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrazole moiety can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as azido derivatives, thiol-substituted compounds, and amine-substituted compounds are formed.
Oxidation and Reduction Products: Oxidation yields oxides, while reduction results in the formation of reduced derivatives.
Scientific Research Applications
N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of advanced polymers and as a precursor for other functionalized compounds.
Mechanism of Action
The mechanism of action of N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromopyrazole moiety is known to bind to active sites of enzymes, inhibiting their activity. The pyridine carboxamide structure enhances the compound’s binding affinity and specificity. The compound modulates various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-chloropyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide
- N-[4-(4-fluoropyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide
- N-[4-(4-iodopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide
Uniqueness
N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and increases its overall stability.
Properties
IUPAC Name |
N-[4-(4-bromopyrazol-1-yl)butyl]-6-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN4O/c1-11-4-5-12(8-17-11)14(20)16-6-2-3-7-19-10-13(15)9-18-19/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPIHFMLEGULCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NCCCCN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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